H-Trp-Tyr-OH

Übersicht

Beschreibung

Trp-tyr, also known as tryptophan-tyrosine, is a dipeptide composed of the amino acids tryptophan and tyrosine. This compound is of significant interest due to its role in various biological processes and its potential applications in scientific research. Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, while tyrosine is a non-essential amino acid involved in protein synthesis and various metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tryptophan-tyrosine can be achieved through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The general reaction scheme is as follows:

- Activation of the carboxyl group of tryptophan with DCC.

- Coupling of the activated tryptophan with the amino group of tyrosine in the presence of HOBt.

- Purification of the resulting dipeptide using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of tryptophan-tyrosine may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified to obtain the desired dipeptide.

Analyse Chemischer Reaktionen

Types of Reactions

Tryptophan-tyrosine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups of the dipeptide, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the dipeptide, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include crosslinked peptides, modified dipeptides with altered functional groups, and various derivatives with unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

H-Trp-Tyr-OH exhibits unique biochemical properties due to the presence of aromatic amino acids. These properties facilitate interactions with biological receptors and enzymes, making it a candidate for drug development. The compound's ability to form stable structures can enhance its efficacy as a therapeutic agent.

Key Mechanisms:

- Peptide Assembly: Research indicates that tyrosine residues can mediate two-dimensional peptide assembly, which may lead to the development of self-repairable peptide films for various applications, including biosensors and drug delivery systems .

- Bioluminescence: The triad of Tyr-His-Trp plays a crucial role in the bioluminescence of marine organisms. Studies have shown that this triad is essential for proton transfer mechanisms involved in light emission, suggesting potential applications in bioluminescent assays and imaging technologies .

Pharmaceutical Applications

This compound has been explored for its therapeutic potential in treating mood disorders and cognitive enhancement. Its structural similarity to neurotransmitters allows it to interact with serotonin receptors, which are implicated in mood regulation.

Case Studies:

- Mood Disorders: A study highlighted the compound's role in modulating serotonin levels, making it a candidate for developing treatments for depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects .

- Cognitive Enhancement: Research indicates that this compound may improve cognitive functions by enhancing synaptic plasticity. This effect is particularly relevant for age-related cognitive decline and neurodegenerative diseases .

Computational Drug Discovery

The application of this compound in drug discovery has been significantly advanced through computational methods. High-throughput screening (HTS) and virtual screening (vHTS) have been employed to identify potential inhibitors targeting various enzymes related to metabolic disorders.

Data Table: Drug Discovery Applications

| Methodology | Application Area | Success Rate (%) | Notable Compounds Identified |

|---|---|---|---|

| High-Throughput Screening | Enzyme Inhibition | 0.021 | Tyrosine phosphatase inhibitors |

| Virtual Screening | Metabolic Disorders | 35 | Various small molecules |

This table illustrates the effectiveness of computational methods in identifying compounds like this compound that can modulate enzyme activity related to diseases such as diabetes .

Emerging Research Directions

Recent studies have focused on the multi-target activity of compounds like this compound, exploring their promiscuity in biological systems. This approach is crucial for developing drugs that can target multiple pathways simultaneously, potentially leading to more effective treatments with fewer side effects.

Future Directions:

- Multi-Target Compounds: Research into the promiscuity of this compound suggests its potential as a multi-target drug candidate, which could be beneficial in complex diseases where multiple pathways are involved .

- Biophysical Studies: Further investigations into the biophysical properties of this compound can provide insights into its interaction dynamics with various biological macromolecules, paving the way for novel therapeutic strategies.

Wirkmechanismus

The mechanism of action of tryptophan-tyrosine involves its ability to form crosslinks between proteins through radical-radical reactions. This process is facilitated by the formation of tyrosine and tryptophan radicals, which can react to form stable crosslinked products. These crosslinks can affect the structure and function of proteins, potentially leading to changes in cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dityrosine: A crosslinked product formed from two tyrosine residues.

Ditryptophan: A crosslinked product formed from two tryptophan residues.

Phenylalanine-tyrosine: A dipeptide composed of phenylalanine and tyrosine, similar in structure to tryptophan-tyrosine but with different chemical properties.

Uniqueness

Tryptophan-tyrosine is unique due to its ability to form crosslinks between proteins, which is not as commonly observed with other dipeptides. This property makes it particularly valuable for studying protein-protein interactions and the effects of oxidative stress on protein structure and function .

Biologische Aktivität

H-Trp-Tyr-OH, a dipeptide composed of tryptophan (Trp) and tyrosine (Tyr), exhibits significant biological activities that are of interest in various fields, including pharmacology, biochemistry, and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications based on diverse research findings.

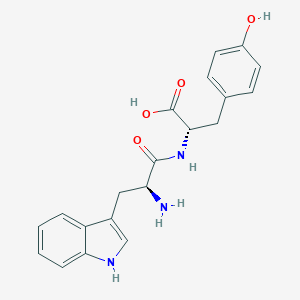

Chemical Structure and Properties

This compound is characterized by its aromatic amino acids, which contribute to its unique properties. The structure consists of:

- Tryptophan (Trp) : An indole-containing amino acid known for its role in protein synthesis and as a precursor for serotonin.

- Tyrosine (Tyr) : A phenolic amino acid involved in the synthesis of neurotransmitters and hormones.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. A study demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models. It has been shown to enhance neuronal survival under stress conditions, potentially through the modulation of signaling pathways related to cell survival and apoptosis . This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Modulation of Immune Response

This compound has been implicated in modulating immune responses. It can influence cytokine production and T-cell activation, suggesting a role in inflammatory processes. For example, studies have shown that this dipeptide can downregulate pro-inflammatory cytokines while promoting anti-inflammatory mediators . This dual action could be beneficial in treating autoimmune disorders.

Interaction with Receptors

The biological activities of this compound are partly mediated through its interaction with various receptors. For instance, it can bind to serotonin receptors, influencing mood and behavior due to tryptophan's role as a serotonin precursor . Additionally, tyrosine's involvement in catecholamine synthesis further underscores the compound's potential effects on neurotransmission.

Formation of Crosslinks

Research has identified the formation of Tyr–Trp crosslinks under oxidative conditions, which may alter the biological activity of proteins containing these residues. Such modifications can impact protein function and stability, potentially leading to altered cellular responses .

Neuroprotection in Animal Models

A notable case study involved administering this compound to animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. These findings highlight the potential therapeutic applications of this compound in neurodegenerative diseases .

Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), this compound was shown to reduce inflammation markers in animal models. The treatment led to decreased levels of TNF-α and IL-6, suggesting a beneficial effect on gut inflammation .

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduced oxidative damage |

| Neuroprotection | Modulation of survival pathways | Enhanced neuronal survival |

| Immune modulation | Regulation of cytokine production | Decreased inflammation markers |

| Crosslink formation | Oxidative modification of proteins | Altered protein function |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLDKGBCJGJGW-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941418 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19653-76-0 | |

| Record name | L-Tryptophyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.